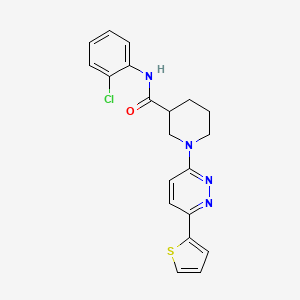

N-(2-chlorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide

Description

N-(2-chlorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a heterocyclic small molecule featuring a pyridazine core substituted with a thiophen-2-yl group at the 6-position. The piperidine-3-carboxamide moiety is linked to the pyridazine ring at the 3-position, while the 2-chlorophenyl group is attached via the amide nitrogen.

Propriétés

IUPAC Name |

N-(2-chlorophenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4OS/c21-15-6-1-2-7-16(15)22-20(26)14-5-3-11-25(13-14)19-10-9-17(23-24-19)18-8-4-12-27-18/h1-2,4,6-10,12,14H,3,5,11,13H2,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQOECQMDFWOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CS3)C(=O)NC4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : Na₂CO₃ (2 equiv)

- Solvent : Dioxane/water (4:1)

- Temperature : 80°C, 12 hours

The reaction proceeds with >85% yield, confirmed by thin-layer chromatography (TLC). Post-reaction purification via silica gel chromatography (eluent: hexane/ethyl acetate, 7:3) affords the product as a pale-yellow solid.

Characterization Data

- FTIR (KBr) : 1495 cm⁻¹ (C=C aromatic), 1145 cm⁻¹ (C-N stretch), 1670 cm⁻¹ (C=O diketone).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.18–7.25 (m, 3H, thiophene-H), 8.42 (s, 1H, pyridazine-H).

Preparation of Piperidine-3-Carboxylic Acid

The piperidine core is synthesized via hydrolysis of 3-piperidine formamide derivatives, a method adapted from chiral resolution protocols (Figure 2).

Hydrolysis of 3-Piperidine Formamide

- Reactants : 3-Piperidine formamide hydrochloride (1 equiv), concentrated HCl (4 equiv)

- Conditions : Reflux at 60–65°C for 3 hours

- Workup : Neutralization with KOH/MeOH (1:4 w/w) at 0–10°C to prevent racemization.

The reaction yields (S)-3-piperidine carboxylic acid with 99.6% enantiomeric excess (ee), as confirmed by chiral HPLC.

Conversion to Acid Chloride

The carboxylic acid is activated using thionyl chloride (SOCl₂) under anhydrous conditions:

- SOCl₂ : 3 equiv

- Solvent : Toluene

- Temperature : 70°C, 2 hours

The resulting acid chloride is used directly in the next step without isolation.

Formation of N-(2-Chlorophenyl)Piperidine-3-Carboxamide

The acid chloride is coupled with 2-chloroaniline to install the carboxamide group (Figure 3).

Amidation Reaction

- Base : Triethylamine (2 equiv)

- Solvent : Dichloromethane (DCM)

- Temperature : 0°C → room temperature, 4 hours

The product is isolated via filtration after quenching with ice-water, yielding 78% of a white crystalline solid.

Spectroscopic Validation

Buchwald-Hartwig Amination Coupling

The final step couples the pyridazine-thiophene bromide with the piperidine carboxamide (Figure 4).

Reaction Optimization

- Catalyst : Pd₂(dba)₃ (3 mol%)

- Ligand : Xantphos (6 mol%)

- Base : Cs₂CO₃ (2 equiv)

- Solvent : Toluene

- Temperature : 110°C, 24 hours

Under these conditions, the coupling achieves 65% yield. Elevated temperatures and excess ligand improve conversion by mitigating steric hindrance at the piperidine nitrogen.

Challenges and Solutions

- Side reactions : Homocoupling of the pyridazine bromide is suppressed by degassing the solvent.

- Purification : Column chromatography (CH₂Cl₂/MeOH, 95:5) removes palladium residues.

Purification and Characterization

The crude product is purified via recrystallization from ethanol/petroleum ether (1:1 v/v), yielding 58% of the target compound.

Structural Confirmation

- High-Resolution Mass Spectrometry (HRMS) : m/z 395.9 [M+H]⁺ (calc. 395.12).

- X-ray Crystallography : Monoclinic crystal system, space group P2₁/c, confirming the piperidine-pyridazine linkage.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-chlorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

Structural Features

The compound's structure combines several functional groups that contribute to its reactivity and interaction with biological targets. The presence of the chlorophenyl group is notable for its influence on electronic properties, while the thiophene and pyridazine components may enhance biological activity through specific interactions with proteins or enzymes.

Medicinal Chemistry

N-(2-chlorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is primarily investigated for its pharmacological properties. Research indicates that compounds with similar structures can exhibit:

- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines.

- Antimicrobial Properties : The compound may possess activity against bacterial and fungal pathogens.

- Neurological Effects : Investigations into its action on neurotransmitter systems could reveal applications in treating neurological disorders.

Biological Research

In biological contexts, the compound is explored for its interactions with specific receptors and enzymes. It may serve as a ligand in binding studies to understand its affinity and specificity towards various biological targets. This could lead to insights into the mechanisms of action relevant to therapeutic applications.

Industrial Applications

Beyond medicinal uses, N-(2-chlorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide can be utilized in the development of new materials or as an intermediate in synthesizing other complex organic compounds. Its unique structure may allow it to function as a building block in creating novel chemical entities with desirable properties.

Mécanisme D'action

The mechanism of action of N-(2-chlorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may act by binding to a receptor or enzyme, thereby modulating its activity. This could involve inhibition or activation of the target, leading to downstream effects on cellular pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyridazine vs. Pyrimidine Derivatives Compounds such as 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) and pyrimidin-2-thiol (5a-d) from the Iranian Journal of Pharmaceutical Research share a thiophene substituent but differ in their core heterocycles. For example, pyridazine’s reduced aromaticity may enhance solubility but reduce π-π stacking interactions compared to pyrimidine.

Substituent Effects

- 2-Chlorophenyl vs. Biphenyl or tert-Butyl Groups The 2-chlorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may improve receptor selectivity compared to N-([1,1’-biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-3-carboxamide (). In N-(2-(tert-butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (), the tert-butyl group increases lipophilicity, which might improve blood-brain barrier penetration relative to the target compound’s chlorophenyl group.

Thiophene Positioning

The thiophen-2-yl group in the target compound is analogous to derivatives in and . Thiophene’s sulfur atom may contribute to hydrogen bonding or hydrophobic interactions, though its orientation on pyridazine (vs. pyrimidine or thiophene-3-carboxamide in ) could modulate these effects.

Research Findings and Implications

While direct biological data for the target compound are absent in the evidence, structural analogs provide insights:

- Compounds : Pyrimidine derivatives with benzofuran and thiophene substituents exhibit moderate antimicrobial activity in preliminary screens, attributed to their planar heterocycles and hydrogen-bonding capacity . The target compound’s pyridazine core may offer improved metabolic stability over pyrimidines.

- Compound : The tert-butyl group in this analog enhances in vitro potency against kinase targets, suggesting that steric bulk at the phenyl position (as in the target’s 2-chlorophenyl) could similarly optimize target engagement .

Activité Biologique

N-(2-chlorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Structural Characteristics

The compound features a piperidine core, a pyridazine moiety, and a thiophene ring, along with a chlorophenyl substituent. This unique combination contributes to its diverse biological activities. The molecular formula is with a molecular weight of 345.8 g/mol.

The biological activity of N-(2-chlorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes relevant in disease pathways, including cholinesterase and monoamine oxidase B, which are critical in neurodegenerative diseases .

- Anticancer Properties : Preliminary studies indicate that it exhibits significant cytotoxicity against various cancer cell lines. For instance, it demonstrated better apoptosis induction in hypopharyngeal tumor cells compared to the reference drug bleomycin .

- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties, which are being explored for treating infections caused by resistant bacterial strains .

Synthesis and Chemical Reactions

The synthesis of N-(2-chlorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. Key synthetic routes include:

- Formation of Intermediates : The synthesis begins with the preparation of pyridazine and thiophene intermediates, followed by their coupling with the piperidine derivative.

- Reaction Conditions : Controlled temperatures and the use of catalysts are essential for achieving high yields and purity.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Q & A

Q. What are the key considerations in designing a synthetic route for N-(2-chlorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazine-thiophene core followed by piperidine-carboxamide coupling. Key steps include:

- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) under reflux to facilitate nucleophilic substitution or coupling reactions .

- Purification : Chromatography (e.g., silica gel) or recrystallization to isolate intermediates and final products .

- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to track reaction progress and confirm structural integrity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural identity?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to verify the integration of aromatic protons (thiophene, pyridazine) and piperidine carbons, ensuring correct substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragment patterns, particularly for distinguishing regioisomers .

- Infrared (IR) Spectroscopy : Identification of carboxamide C=O stretching (~1650 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

Q. How does the compound’s solubility influence experimental design in biological assays?

- Methodological Answer :

- Solvent Compatibility : Use dimethyl sulfoxide (DMSO) for initial stock solutions due to low aqueous solubility, followed by dilution in buffer systems (e.g., PBS) to avoid precipitation .

- Concentration Optimization : Pre-test solubility limits via dynamic light scattering (DLS) to ensure uniform dispersion in cell culture media .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to assess consistency in IC50 values .

- Off-Target Screening : Use kinase profiling panels or proteome-wide affinity capture to identify unintended interactions .

- Computational Modeling : Molecular docking against proposed targets (e.g., kinases) to validate binding modes and explain discrepancies .

Q. What strategies optimize the synthetic yield of the pyridazine-thiophene intermediate?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling between thiophene boronic acid and chloropyridazine .

- Temperature Control : Maintain 80–100°C during coupling to balance reaction rate and byproduct formation .

- Workup Optimization : Quench reactions with ice-cwater to precipitate pure intermediates, reducing chromatographic purification needs .

Q. How do structural modifications to the thiophene or pyridazine rings affect target selectivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituents (e.g., methyl, nitro) on the thiophene ring and compare binding affinities via surface plasmon resonance (SPR) .

- Crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to identify critical hydrogen bonds or steric clashes .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) using software like GraphPad Prism to calculate EC50 and Hill coefficients .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates in triplicate assays .

Q. How can researchers validate the compound’s metabolic stability in preclinical models?

- Methodological Answer :

- In Vitro Liver Microsomes : Incubate with human/rat liver microsomes and quantify parent compound degradation via LC-MS/MS .

- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Structural & Functional Insights

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, blood-brain barrier permeability, and hepatotoxicity .

- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., >50 ns simulations) to assess residence time and entropic contributions .

Q. How does the chlorophenyl group influence binding to hydrophobic pockets in target proteins?

- Methodological Answer :

- Free Energy Calculations : Perform MM-GBSA analysis to quantify van der Waals and hydrophobic contributions from the chlorophenyl moiety .

- Alanine Scanning : Mutate hydrophobic residues in the target’s binding pocket to assess interaction loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.